
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMeOxBz and has a molecular formula of C15H11NOF.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is not fully understood. However, it has been reported that this compound inhibits the activity of acetylcholinesterase by binding to its active site. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The anti-inflammatory, anti-cancer, and anti-tumor properties of FMeOxBz are believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. FMeOxBz has also been reported to have neuroprotective effects in animal models of Alzheimer's disease by reducing the deposition of amyloid-beta plaques in the brain.
实验室实验的优点和局限性
The advantages of using 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole in lab experiments include its high potency and selectivity as an acetylcholinesterase inhibitor, its anti-inflammatory, anti-cancer, and anti-tumor properties, and its neuroprotective effects. However, the limitations of using FMeOxBz in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research on 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole. One potential direction is to investigate the potential of FMeOxBz as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways. Additionally, the development of novel analogs of FMeOxBz with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole involves the reaction between 3-fluoroaniline and 2-acetyl-5-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in various scientific literature and has been used for the preparation of FMeOxBz in the laboratory.
科学研究应用
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
属性
产品名称 |
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
分子式 |
C14H10FNO |
分子量 |
227.23 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10FNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 |
InChI 键 |
LUSIIJFIHNMOLC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



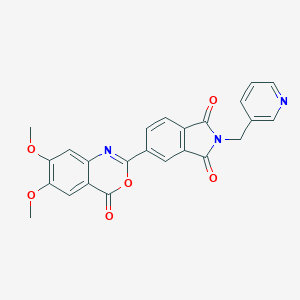
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
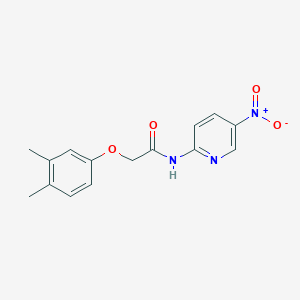
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
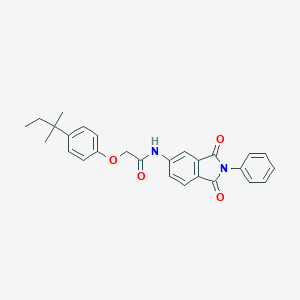
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
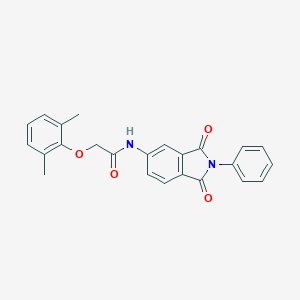
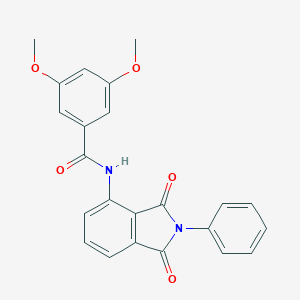
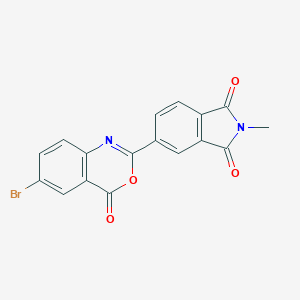
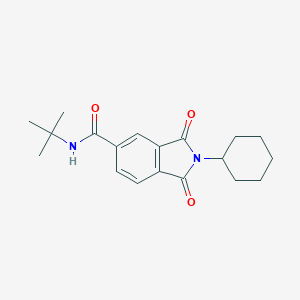
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)